molecular formula C20H17N3O5 B11688293 2-methoxy-4-((Z)-{[(6-methylpyridin-3-yl)carbonyl]hydrazono}methyl)phenyl 2-furoate

2-methoxy-4-((Z)-{[(6-methylpyridin-3-yl)carbonyl]hydrazono}methyl)phenyl 2-furoate

Cat. No.: B11688293
M. Wt: 379.4 g/mol
InChI Key: YETFLGFRRDFGOF-JJFYIABZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-((Z)-{[(6-methylpyridin-3-yl)carbonyl]hydrazono}methyl)phenyl 2-furoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinyl carbonyl hydrazone moiety, and a furoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((Z)-{[(6-methylpyridin-3-yl)carbonyl]hydrazono}methyl)phenyl 2-furoate typically involves multiple steps, including the formation of the hydrazone linkage and the esterification of the furoate group. Common synthetic routes may include:

    Formation of the Hydrazone Linkage: This step involves the reaction of 6-methylpyridine-3-carboxylic acid hydrazide with an aldehyde or ketone to form the hydrazone.

    Esterification: The hydrazone intermediate is then reacted with 2-furoic acid or its derivatives under acidic or basic conditions to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((Z)-{[(6-methylpyridin-3-yl)carbonyl]hydrazono}methyl)phenyl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-4-((Z)-{[(6-methylpyridin-3-yl)carbonyl]hydrazono}methyl)phenyl 2-furoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-((Z)-{[(6-methylpyridin-3-yl)carbonyl]hydrazono}methyl)phenyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(methoxymethyl)phenol: A simpler compound with similar functional groups.

    6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: Shares structural similarities with the furoate ester.

Uniqueness

2-methoxy-4-((Z)-{[(6-methylpyridin-3-yl)carbonyl]hydrazono}methyl)phenyl 2-furoate is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H17N3O5/c1-13-5-7-15(12-21-13)19(24)23-22-11-14-6-8-16(18(10-14)26-2)28-20(25)17-4-3-9-27-17/h3-12H,1-2H3,(H,23,24)/b22-11-

InChI Key

YETFLGFRRDFGOF-JJFYIABZSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.